molecular formula C10H7ClN2O2S B6330978 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide CAS No. 2368871-39-8

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide

Cat. No. B6330978
CAS RN: 2368871-39-8
M. Wt: 254.69 g/mol
InChI Key: MMFBSBICBUAZGH-UHFFFAOYSA-N
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Description

The compound “2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is substituted at the 2-position with a 3-chlorophenoxy group and at the 4-position with a carboxylic acid amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a phenyl ring, and an amide group. The 3-chlorophenoxy group would be expected to be electron-withdrawing due to the electronegativity of the chlorine atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The chloro group on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings would likely make the compound relatively high in molecular weight and moderately polar .

Mechanism of Action

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. By inhibiting the activity of COX-2, this compound is able to reduce inflammation and the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, to inhibit the production of pro-inflammatory molecules, to reduce oxidative stress, to modulate cell death pathways, to regulate gene expression, and to modulate cell metabolism.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide has several advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is non-toxic and has a wide range of biochemical and physiological effects. However, this compound also has some limitations. It is not as potent as some other compounds, and its effects may vary depending on the concentration used. Additionally, its effects may be short-lived, as it is rapidly metabolized by the body.

Future Directions

There are a number of potential future directions for 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide research. These include further studies on its effects on inflammation, oxidative stress, and cell death pathways. Additionally, research could be conducted to investigate the potential of this compound to modulate gene expression and cell metabolism. Furthermore, research could be conducted to explore the potential of this compound to be used as a therapeutic agent. Finally, research could be conducted to investigate the potential of this compound to be used as a drug delivery vehicle.

Synthesis Methods

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide can be synthesized through two different methods. The first method is known as the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alkoxide ion in the presence of a base. The second method is known as the Ullmann reaction, which involves the reaction of aryl halides with aryl or alkyl amines in the presence of a copper catalyst.

Scientific Research Applications

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide has been found to have a variety of scientific research applications. It has been used in studies on the effects of oxidative stress, as well as to investigate the role of calcium in cell death pathways. This compound has also been used to study the effects of inflammation and to investigate the role of nitric oxide in cell signaling pathways. Additionally, this compound has been used to study the effects of hormones on gene expression and to investigate the role of copper in cell metabolism.

properties

IUPAC Name

2-(3-chlorophenoxy)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-2-1-3-7(4-6)15-10-13-8(5-16-10)9(12)14/h1-5H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBSBICBUAZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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